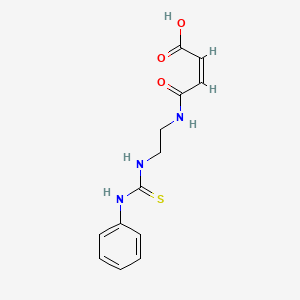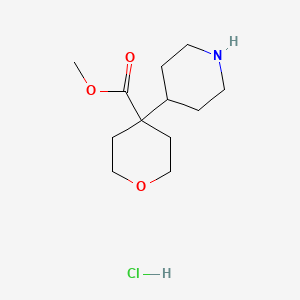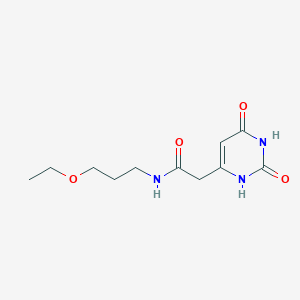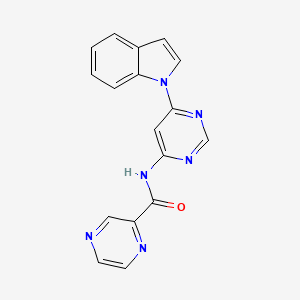
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic drug that belongs to the class of amphetamines. It is a potent stimulant that has gained popularity in recent years due to its psychoactive effects.
Wirkmechanismus
The mechanism of action of 4-FA involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This release occurs through the displacement of these neurotransmitters from vesicles in the presynaptic neuron. 4-FA enters the presynaptic neuron through the dopamine, norepinephrine, and serotonin transporters, where it displaces the neurotransmitters from their vesicles. This leads to an increase in their levels in the synaptic cleft, resulting in the stimulant and psychoactive effects of 4-FA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are similar to those of other amphetamines. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in energy, alertness, and euphoria. It also causes a decrease in appetite and an increase in heart rate and blood pressure. Prolonged use of 4-FA can lead to tolerance, dependence, and addiction, as well as adverse effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-FA in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the potential for addiction and adverse effects on the cardiovascular system should be taken into account when using 4-FA in lab experiments.
Zukünftige Richtungen
For research include studying its potential therapeutic uses and long-term effects.
Synthesemethoden
The synthesis of 4-FA involves the reaction of 4-fluorobenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reacted with methylamine to form the final product, 4-FA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-FA has been used in scientific research to study its effects on the central nervous system. Studies have shown that it has a similar mechanism of action to other amphetamines, such as methamphetamine and MDMA. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant and psychoactive effects of 4-FA.
Eigenschaften
IUPAC Name |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSPMWXFLGAOY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)


![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2822503.png)
![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)
![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)
![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)




![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)